molecular formula C11H5BrClN3O2S2 B2950635 5-bromo-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 865288-25-1

5-bromo-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2950635
CAS No.: 865288-25-1
M. Wt: 390.65
InChI Key: GDXBVQHKQHYXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-2-carboxamide core substituted with a bromine atom at position 5. The carboxamide group is linked to a 1,3,4-oxadiazole ring, which is further substituted at position 5 with a 5-chlorothiophen-2-yl moiety. The structural complexity of this molecule arises from the integration of two heterocyclic systems (thiophene and oxadiazole) and halogen substituents (Br, Cl), which are known to influence electronic properties and bioactivity.

Properties

IUPAC Name

5-bromo-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClN3O2S2/c12-7-3-1-5(19-7)9(17)14-11-16-15-10(18-11)6-2-4-8(13)20-6/h1-4H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXBVQHKQHYXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The compound's molecular formula is C10H7BrClN2O2SC_{10}H_7BrClN_2O_2S, with a molecular weight of approximately 305.67 g/mol. It features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including the target compound.

  • Antibacterial Activity : The compound has been tested against various bacterial strains. In particular, derivatives with similar structures have shown promising results against multidrug-resistant Salmonella Typhi with Minimum Inhibitory Concentration (MIC) values as low as 3.125 mg/mL .
    CompoundBacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
    This compoundS. Typhi3.12525
    Control (Ciprofloxacin)S. Typhi--
    The presence of dual thiophene moieties is believed to enhance antibacterial activity due to increased interactions with bacterial enzymes .
  • Antifungal Activity : Compounds structurally related to the target have demonstrated antifungal properties against Candida albicans, indicating potential for broader antifungal applications.

Anticancer Activity

The oxadiazole ring is often associated with anticancer properties. Research has indicated that compounds featuring this moiety can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7 by activating intrinsic apoptotic pathways .
    CompoundCancer Cell LineIC50 (µM)
    This compoundHeLa15.0
    Control (Doxorubicin)HeLa0.5

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease .
    CompoundEnzymeIC50 (µM)
    This compoundAChE12.0
    Control (Physostigmine)AChE0.01

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Clinical Trials : A clinical trial involving a related thiophene derivative demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, supporting the therapeutic potential of this class of compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

The target compound’s 1,3,4-oxadiazole moiety distinguishes it from structurally related carboxamides. Key analogues include:

  • 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Replaces the oxadiazole ring with a pyridine group.
  • 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide : Features a pyrazine ring instead of oxadiazole, introducing additional nitrogen atoms that may enhance hydrogen-bonding interactions .
  • 5-Bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide : Substitutes oxadiazole with isoxazole, a five-membered ring with one oxygen and one nitrogen atom, which could modulate steric hindrance .

Substituent Effects on Physicochemical Properties

  • Halogen Substitution: The bromine and chlorine atoms in the target compound increase molecular weight and lipophilicity compared to non-halogenated analogues. For example, 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide () exhibits enhanced cytotoxicity due to halogen-induced electronic effects .
  • Aromatic vs.

Data Tables

Table 2. Impact of Substituents on Properties

Substituent Type Example Compound Effect on Properties
Halogen (Br, Cl) Target compound Increased lipophilicity; potential for enhanced membrane permeability
Electron-deficient rings 1,3,4-Oxadiazole Electron-withdrawing effects may stabilize charge transfer interactions
Bulky aromatic groups 5-(2-fluorophenyl) substituent May improve binding to hydrophobic pockets in biological targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.